molecular formula C21H25N5O4 B6416854 8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915926-65-7

8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B6416854
CAS No.: 915926-65-7
M. Wt: 411.5 g/mol
InChI Key: CIBNGCSYTWEDEU-UHFFFAOYSA-N
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Description

8-(2-(2-Hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Fusing the Imidazole Ring: The imidazole ring is introduced through cyclization reactions, often using reagents like phosphorus oxychloride.

    Functional Group Modifications: The hydroxyethoxyethyl and methylbenzyl groups are introduced through nucleophilic substitution reactions, using appropriate alkylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxyethyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazole ring or the purine core, leading to partially or fully reduced derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Reduced imidazole or purine derivatives.

    Substitution Products: Various substituted benzyl derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic properties.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting purine-related pathways.

    Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways involving purines.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Employed in analytical techniques to detect and quantify related compounds.

Mechanism of Action

The mechanism of action of 8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole and purine rings allow it to bind to active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, particularly those involving nucleotide metabolism.

Comparison with Similar Compounds

  • 8-(2-(2-Hydroxyethoxy)ethyl)-1,7-dimethyl-3-benzyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(2-(2-Hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Comparison:

  • Structural Differences: The presence of different substituents on the benzyl group distinguishes these compounds from each other.
  • Chemical Properties: These structural variations can lead to differences in reactivity, solubility, and stability.
  • Biological Activity: The unique substituents can influence the compound’s binding affinity to molecular targets, thereby affecting its biological activity and potential applications.

This detailed article provides a comprehensive overview of 8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-14-5-4-6-16(11-14)13-26-19(28)17-18(23(3)21(26)29)22-20-24(7-9-30-10-8-27)15(2)12-25(17)20/h4-6,11-12,27H,7-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBNGCSYTWEDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCOCCO)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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